molecular formula C23H20N2O3 B11644205 N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

Cat. No.: B11644205
M. Wt: 372.4 g/mol
InChI Key: VTKFBDNSYHHYNR-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzoxazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative to form the benzoxazole ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the benzoxazole intermediate.

    Attachment of the Methylbenzamide Moiety: The final step involves the acylation of the benzoxazole derivative with a methylbenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole ring or the ethoxyphenyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Shares the ethoxyphenyl group but lacks the benzoxazole ring and methylbenzamide moiety.

    Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.

    Methylbenzamide derivatives: Compounds with similar methylbenzamide moieties but different aromatic rings.

Uniqueness

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its combination of the ethoxyphenyl group, benzoxazole ring, and methylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C23H20N2O3/c1-3-27-19-10-7-16(8-11-19)23-25-20-14-18(9-12-21(20)28-23)24-22(26)17-6-4-5-15(2)13-17/h4-14H,3H2,1-2H3,(H,24,26)

InChI Key

VTKFBDNSYHHYNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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